REACTION_SMILES
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[NH3:18].[OH:1][CH2:2][CH:3]1[O:4][CH:5]([n:9]2[cH:10][c:11]([Br:12])[c:13](=[O:14])[nH:15][c:16]2=[O:17])[CH2:6][CH:7]1[OH:8]>>[OH:1][CH2:2][CH:3]1[O:4][CH:5]([n:9]2[cH:10][c:11]([NH2:18])[c:13](=[O:14])[nH:15][c:16]2=[O:17])[CH2:6][CH:7]1[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c(=O)n(C2CC(O)C(CO)O2)cc1Br
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Name
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Type
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product
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Smiles
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Nc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[NH3:18].[OH:1][CH2:2][CH:3]1[O:4][CH:5]([n:9]2[cH:10][c:11]([Br:12])[c:13](=[O:14])[nH:15][c:16]2=[O:17])[CH2:6][CH:7]1[OH:8]>>[OH:1][CH2:2][CH:3]1[O:4][CH:5]([n:9]2[cH:10][c:11]([NH2:18])[c:13](=[O:14])[nH:15][c:16]2=[O:17])[CH2:6][CH:7]1[OH:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=c1[nH]c(=O)n(C2CC(O)C(CO)O2)cc1Br
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Name
|
|
Type
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product
|
Smiles
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Nc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |